Welcome to the BenchChem Online Store!
molecular formula C7H5NO4 B021070 Quinolinic acid CAS No. 89-00-9

Quinolinic acid

Cat. No. B021070
M. Wt: 167.12 g/mol
InChI Key: GJAWHXHKYYXBSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05194430

Procedure details

Dissolve pyridine-2,3-dicarboxylic acid (20 g, 120 mmol) in 0.5N aqueous sodium hydroxide (900 mL). Add nickel/aluminum powder (45 g) in portions over 3 hours. Stir for 4 days, filter off the catalyst to yield the title compound in clear solution. The resulting free amine is not isolated.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
900 mL
Type
solvent
Reaction Step One
Quantity
45 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([C:7]([OH:9])=[O:8])[C:2]=1[C:10]([OH:12])=[O:11]>[OH-].[Na+].[Ni].[Al]>[NH:1]1[CH2:6][CH2:5][CH2:4][CH:3]([C:7]([OH:9])=[O:8])[CH:2]1[C:10]([OH:12])=[O:11] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
N1=C(C(=CC=C1)C(=O)O)C(=O)O
Name
Quantity
900 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
45 g
Type
catalyst
Smiles
[Ni].[Al]

Conditions

Stirring
Type
CUSTOM
Details
Stir for 4 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filter off the catalyst

Outcomes

Product
Details
Reaction Time
4 d
Name
Type
product
Smiles
N1C(C(CCC1)C(=O)O)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.